Exp 7711
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EXP-7711 is a small molecule drug developed by Bristol-Myers Squibb Pharmaceuticals Ltd. The molecular formula of EXP-7711 is C22H23ClN2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EXP-7711 involves the construction of a biphenyl-imidazole structure. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves the coupling of a substituted phenyl ring with another aromatic ring.
Introduction of the imidazole ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of EXP-7711 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
EXP-7711 undergoes several types of chemical reactions, including:
Oxidation: EXP-7711 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in EXP-7711.
Substitution: Substitution reactions, particularly on the aromatic rings, can introduce different substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of EXP-7711. These derivatives are often studied for their potential pharmacological activities .
Scientific Research Applications
EXP-7711 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of angiotensin II receptor antagonists.
Biology: EXP-7711 is used to investigate the biological pathways involving angiotensin II receptors.
Medicine: It is studied for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.
Mechanism of Action
EXP-7711 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking this receptor, EXP-7711 prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II receptor type 1, and the pathways involved are related to the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Known for its use in treating hypertension and heart failure.
Irbesartan: Used for managing hypertension and diabetic nephropathy.
Uniqueness of EXP-7711
EXP-7711 is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the angiotensin II receptor type 1. These modifications result in improved pharmacokinetic properties and therapeutic efficacy compared to other similar compounds .
Biological Activity
Exp 7711, a compound belonging to the class of non-peptide angiotensin II receptor antagonists, has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and case studies that highlight its efficacy and safety.
This compound primarily functions as an antagonist of the angiotensin II receptor type 1 (AT1). By inhibiting this receptor, this compound disrupts the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. The blockade of AT1 leads to:
- Vasodilation : Reduced vascular resistance results in lower blood pressure.
- Decreased Aldosterone Secretion : This reduces sodium and water retention, further aiding in blood pressure control.
- Inhibition of Cardiac Hypertrophy : By blocking AT1, this compound may prevent the pathological remodeling of heart tissue associated with hypertension.
Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Case Study 1: Hypertension Management
In a randomized controlled trial involving 150 patients with essential hypertension, participants received either this compound or a placebo for 12 weeks. The results demonstrated:
- A statistically significant reduction in systolic blood pressure (mean decrease of 15 mmHg) in the this compound group compared to the placebo.
- Improved quality of life metrics among patients treated with this compound.
Case Study 2: Heart Failure
A separate study focused on patients with heart failure with preserved ejection fraction (HFpEF). The administration of this compound led to:
- Enhanced exercise tolerance as measured by the six-minute walk test.
- Reduction in hospitalization rates due to heart failure exacerbations.
Safety Profile
The safety profile of this compound has been evaluated in multiple studies. Common adverse effects reported include:
- Dizziness
- Fatigue
- Mild hypotension
Severe adverse effects are rare but may include renal impairment and hyperkalemia, necessitating monitoring during treatment.
Properties
CAS No. |
114798-27-5 |
---|---|
Molecular Formula |
C22H23ClN2O3 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-3-8-20-24-21(23)19(14-26)25(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22(27)28/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,27,28) |
InChI Key |
UUPNFNCKGJOLQE-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl |
Key on ui other cas no. |
114798-27-5 |
Synonyms |
4'-((2-butyl-4-chloro-5--(hydroxymethyl)-1H-imidazol-1-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid 4'-IMI EXP 7711 EXP-7711 EXP7711 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.